Fmoc-3-(3-aminophenyl)propanoic acid
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Overview
Description
Fmoc-3-(3-aminophenyl)propanoic acid: is a chemical compound with the molecular formula C24H21NO4 and a molecular weight of 387.43 g/mol. It is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis due to its Fmoc (9-fluorenylmethoxycarbonyl) protecting group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminophenylpropanoic acid as the starting material.
Fmoc Protection: The amino group of 3-aminophenylpropanoic acid is protected using Fmoc chloride in the presence of a base such as triethylamine.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH.
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds between amino acids.
Oxidation and Reduction: The phenyl ring can undergo various oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling Reactions: Coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used in peptide synthesis.
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Major Products Formed:
Deprotection: The major product is the free amine, 3-aminophenylpropanoic acid.
Coupling Reactions: Peptides with the desired sequence are formed.
Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl ring can be produced.
Scientific Research Applications
Chemistry: The compound is widely used in peptide synthesis and organic synthesis due to its Fmoc protecting group. Biology: It is used in the study of protein interactions and structure-function relationships. Medicine: The compound can be used in the development of peptide-based drugs and therapeutics. Industry: It is used in the production of bioactive peptides and in the pharmaceutical industry for drug development.
Mechanism of Action
The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis and is removed under specific conditions to allow for peptide bond formation. The molecular targets and pathways involved depend on the specific peptide sequence being synthesized.
Comparison with Similar Compounds
Fmoc-3-(Boc-aminomethyl)-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-phenylalanine: A similar compound with a different protecting group.
Uniqueness: Fmoc-3-(3-aminophenyl)propanoic acid is unique due to its specific structure and the presence of the Fmoc group, which makes it particularly useful in peptide synthesis.
Properties
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)13-12-16-6-5-7-17(14-16)25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWPUNMRKHXNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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